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molecular formula C9H8F2 B064242 1,2-Difluoro-4-(prop-1-en-2-yl)benzene CAS No. 182193-03-9

1,2-Difluoro-4-(prop-1-en-2-yl)benzene

Cat. No. B064242
M. Wt: 154.16 g/mol
InChI Key: NVCOWRDAKXVJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620815B1

Procedure details

To a biphasic solution of 1,2-difluoro-4-isopropenyl-benzene (0.81 g, 5.1 mmol) in CH2Cl2 (50 mL) and 50 mL of phosphate buffer (made by dissolving 0.3 g of NaHPO4 and 0.35 g of NaH2PO4 in 50 mL water, pH=8) at 0° C., was added a solution of 3-chloroperoxybenzoic acid (approx. 75% solid, 3.32 g, 10.2 mmol) via a dropping funnel fitted with a cotton plug dropwise in two batches. The solution was stirred at room temperature overnight. It was extracted with CH2Cl2, washed with sat. Na2S2O4 solution followed by water. The organic layer was finally washed with sat. NaHCO3, separated, dried over Na2SO4, filtered and solvent was removed in vacuo. 2-(3,4-Difluorophenyl)-2-methyl-oxirane was obtained as a pale yellow oil (0.65 g, 74% yield). It was used in the next step without purification.
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[CH2:9])=[CH:4][C:3]=1[F:11].P([O-])([O-])([O-])=[O:13].ClC1C=C(C=CC=1)C(OO)=O>C(Cl)Cl>[F:11][C:3]1[CH:4]=[C:5]([C:8]2([CH3:10])[CH2:9][O:13]2)[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(=C)C)F
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
3.32 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a cotton plug dropwise in two batches
EXTRACTION
Type
EXTRACTION
Details
It was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with sat. Na2S2O4 solution
WASH
Type
WASH
Details
The organic layer was finally washed with sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(OC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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